Ethyl 2-(2,3-dimethylphenyl)sulfanyl-2-oxo-acetate
CAS No.:
Cat. No.: VC13547081
Molecular Formula: C12H14O3S
Molecular Weight: 238.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H14O3S |
---|---|
Molecular Weight | 238.30 g/mol |
IUPAC Name | ethyl 2-(2,3-dimethylphenyl)sulfanyl-2-oxoacetate |
Standard InChI | InChI=1S/C12H14O3S/c1-4-15-11(13)12(14)16-10-7-5-6-8(2)9(10)3/h5-7H,4H2,1-3H3 |
Standard InChI Key | MXKLCKOKZMDRMC-UHFFFAOYSA-N |
SMILES | CCOC(=O)C(=O)SC1=CC=CC(=C1C)C |
Canonical SMILES | CCOC(=O)C(=O)SC1=CC=CC(=C1C)C |
Introduction
Structural Elucidation and Molecular Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic name ethyl 2-(2,3-dimethylphenyl)sulfanyl-2-oxo-acetate reflects its ester functional group (), the α-keto group (), and the sulfanyl () bridge connecting to a 2,3-dimethyl-substituted benzene ring. Its molecular formula corresponds to a molecular weight of 238.30 g/mol, as derived from analogs like ethyl 2-(3-chlorophenyl)sulfanyl-2-oxo-acetate (244.69 g/mol) and ethyl 2-(2,4-dimethylphenyl)sulfanyl-2-oxo-acetate (236.30 g/mol) .
Spectral Characterization
While direct spectral data for the 2,3-dimethyl isomer are unavailable, related compounds exhibit distinct NMR and IR profiles. For example:
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NMR: In ethyl 2-(3-chlorophenyl)sulfanyl-2-oxo-acetate, the ethyl group resonates as a quartet at δ 4.32 ppm (CH) and a triplet at δ 1.33 ppm (CH), while aromatic protons appear as multiplet signals between δ 7.20–7.45 ppm . The 2,3-dimethyl substitution would likely upfield-shift adjacent aromatic protons due to electron-donating methyl groups.
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IR Spectroscopy: Strong absorptions near 1740 cm (ester C=O) and 1680 cm (α-keto C=O) are expected, consistent with ethyl 2-(2,4-dimethylphenyl)sulfanyl-2-oxo-acetate .
Synthesis and Optimization Strategies
General Synthetic Pathway
The synthesis of α-keto esters typically involves the reaction of thiophenols with ethyl chlorooxoacetate under basic conditions. For instance, ethyl 2-(3-chlorophenyl)sulfanyl-2-oxo-acetate is prepared by treating 3-chlorobenzenethiol with ethyl chlorooxoacetate in the presence of triethylamine . Adapting this method, 2,3-dimethylbenzenethiol would react similarly to yield the target compound:
Crystallization and Purification
Crystallographic data from ethyl 2-[(2-oxo-2-chromen-6-yl)oxy]acetate reveal that slow evaporation from ethyl acetate/hexanes mixtures yields well-ordered crystals . Applying this to the target compound, recrystallization from a 1:3 ethyl acetate/hexanes solution would likely produce monoclinic crystals suitable for X-ray analysis.
Physicochemical Properties and Stability
Solubility and Partition Coefficients
Analogous compounds exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) and limited solubility in water. The calculated LogP value for ethyl 2-(2,3-dimethylphenyl)sulfanyl-2-oxo-acetate is estimated at 2.45–2.80, similar to ethyl 2-(3-chlorophenyl)sulfanyl-2-oxo-acetate (LogP = 2.85) . This lipophilicity suggests favorable membrane permeability, a trait exploited in prodrug design .
Thermal Stability
Differential scanning calorimetry (DSC) of related α-keto esters shows melting points between 377–380 K . The 2,3-dimethyl substituent may slightly elevate this range due to enhanced crystal packing efficiency.
Crystallographic and Molecular Packing Analysis
Crystal System and Space Group
While no direct data exist for the 2,3-dimethyl derivative, ethyl 2-[(2-oxo-2-chromen-6-yl)oxy]acetate crystallizes in the monoclinic space group with unit cell parameters , , , and . The target compound’s bulkier 2,3-dimethyl group may reduce symmetry, favoring a space group.
Intermolecular Interactions
Weak C–H···O hydrogen bonds and π–π stacking dominate the crystal packing of related esters . For ethyl 2-(2,3-dimethylphenyl)sulfanyl-2-oxo-acetate, methyl groups may engage in additional C–H···π interactions, stabilizing the lattice.
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